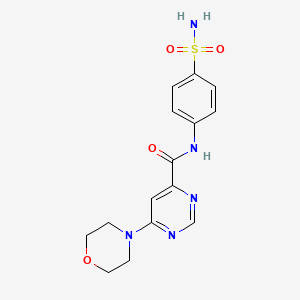
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, also known as MPSPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrimidine derivatives and is commonly used as a tool compound in various biological assays.
Scientific Research Applications
Synthesis and Structural Analysis
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide serves as a crucial precursor in the synthesis of various heterocyclic compounds due to its versatile chemical structure. The compound facilitates the formation of novel derivatives through reactions such as acetylation, nucleophilic substitution, and chlorination, leading to a wide range of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. These synthetic pathways are characterized by their use of different organic reagents, allowing for the exploration of pharmacological activities of the newly synthesized compounds (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial and Anticancer Properties
Research on derivatives of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has highlighted their potential in antimicrobial and anticancer applications. For instance, certain pyrimidine derivatives have shown moderate cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The structural variations, such as the introduction of phenylpyridine-carboxamide scaffolds, have been found to enhance this activity, suggesting the importance of structural optimization in drug design (Liu et al., 2016). Moreover, pyrimidine-triazole derivatives synthesized from related molecules exhibit antimicrobial activity against selected bacterial and fungal strains, underscoring the compound's utility in developing new antimicrobial drugs (Majithiya & Bheshdadia, 2022).
Enzyme Inhibition
Aromatic sulfonamide derivatives of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide have been studied for their enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions such as glaucoma, epilepsy, and cancer. The synthesized sulfonamides show nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, demonstrating the compound's potential as a scaffold for developing selective enzyme inhibitors (Supuran, Maresca, Gregáň, & Remko, 2013).
properties
IUPAC Name |
6-morpholin-4-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c16-25(22,23)12-3-1-11(2-4-12)19-15(21)13-9-14(18-10-17-13)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEJSBSOXXWGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2613867.png)
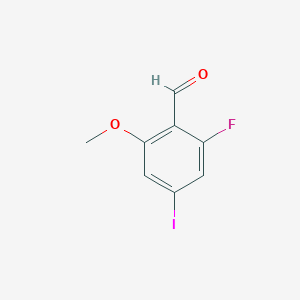
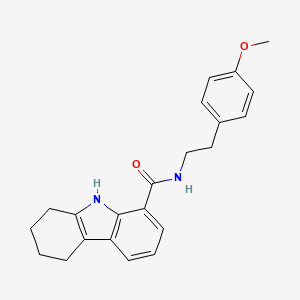
![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)
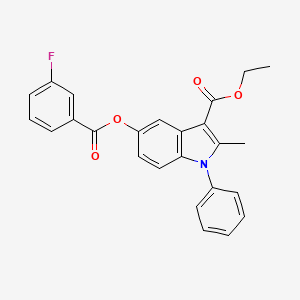

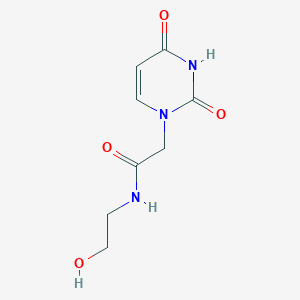

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)

![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)

![3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2613890.png)